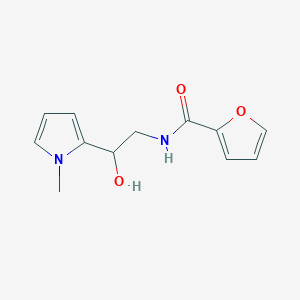
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a basic heterocyclic organic compound, consisting of a five-membered ring with four carbon atoms and one nitrogen atom . The 1-methyl-1H-pyrrole component is a derivative of pyrrole, where one hydrogen atom on the nitrogen is replaced by a methyl group .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Pyrrole rings, for example, have a planar structure with the nitrogen atom contributing one pair of electrons to a conjugated pi electron system .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is involved in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. For instance, its derivatives have been used in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine and thieno[2,3-b]pyridine-2-carboxamides. These processes often involve transformations like acid-catalyzed furan ring opening or intramolecular cyclization, as demonstrated by Stroganova et al. (2016) and Ergun et al. (2014) in their studies (Stroganova, Vasilin, & Krapivin, 2016); (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Biobased Polymer Synthesis
In the field of biobased polymers, derivatives of this compound have been used for enzymatic polymerization. Jiang et al. (2014) demonstrated the successful creation of novel biobased furan polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting its potential in sustainable material production (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Development of Organic Ligands
This compound plays a role in the development of organic ligands containing furan rings. Patel (2020) explored the synthesis, characterization, and chelating properties of these ligands, highlighting their potential in forming metal complexes with diverse applications in areas like antimicrobial activity (Patel, 2020).
Electrophilic and Nucleophilic Reactions
The compound and its derivatives are used in electrophilic and nucleophilic substitution reactions. Studies by El’chaninov and Aleksandrov (2017) demonstrate its utility in the synthesis of thiazolo[5,4-f]quinoline and benzo[e][1,3]benzothiazole, highlighting its versatility in chemical synthesis (El’chaninov & Aleksandrov, 2017); (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Agents
Research has also focused on synthesizing novel compounds with potential antiprotozoal activities. Ismail et al. (2004) synthesized derivatives exhibiting strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-6-2-4-9(14)10(15)8-13-12(16)11-5-3-7-17-11/h2-7,10,15H,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHIWFNYXNYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

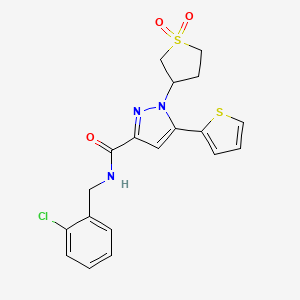
![Methyl 5-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2682687.png)
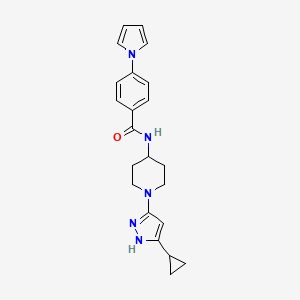

![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)

![7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2682695.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)
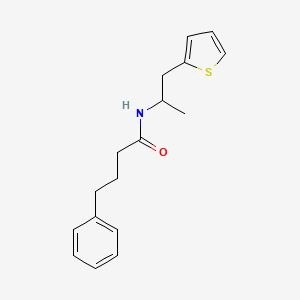
![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)
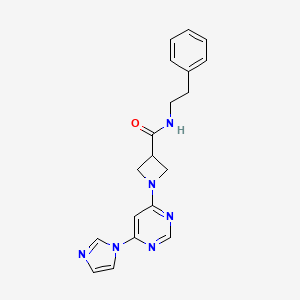
![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
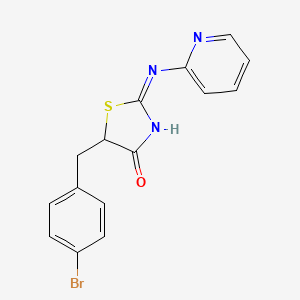
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)